![molecular formula C11H14FNO4S B2895927 benzyl N-[3-(fluorosulfonyl)propyl]carbamate CAS No. 2172098-97-2](/img/structure/B2895927.png)
benzyl N-[3-(fluorosulfonyl)propyl]carbamate
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Overview
Description
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molar mass of 275.3 .
Molecular Structure Analysis
The InChI code for benzyl N-[3-(fluorosulfonyl)propyl]carbamate is 1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Facile Construction of Complex Molecules
Researchers have developed novel methods for constructing complex molecules, such as 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones, using a process that involves o-methyl lithiation followed by cyclization. This method has potential applications in the synthesis of pharmacologically active compounds and in organic chemistry research. The use of N-fluorosultams, derived from similar compounds to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, has shown modest asymmetric inducing abilities in the electrophilic asymmetric fluorination of aryl ketone enolates, highlighting its role in facilitating stereochemical control in synthesis (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).
Enantioselective Intramolecular Oxyaminations
The organoiodine-catalyzed enantioselective intramolecular oxyaminations of alkenes, utilizing benzyl N-(fluorosulfonyl)carbamate, allow access to enantioenriched lactones and oxazolines. This application is significant in the development of pharmaceuticals and agrochemicals by facilitating the synthesis of complex molecular architectures with high stereocontrol (Chisato Wata & T. Hashimoto, 2021).
Novel Antiepileptic Drug Development
In drug development, compounds structurally related to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, such as PNU‐151774E, have been studied for their antiepileptic properties. These studies aim to understand the mechanism of action and evaluate the efficacy of new antiepileptic drugs, contributing to the development of therapies for complex partial seizures (R. Maj et al., 1999).
Advanced Photoredox Catalysis
Research in materials science has leveraged similar compounds for the development of donor-acceptor fluorophores, which act as efficient metal-free photoredox catalysts. These catalysts are crucial for driving energetically demanding cross-coupling reactions, showcasing the utility of benzyl N-[3-(fluorosulfonyl)propyl]carbamate related structures in enabling new synthetic methodologies under visible light (Jian Luo & Jian Zhang, 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
benzyl N-(3-fluorosulfonylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVUKGJCSDQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-(fluorosulfonyl)propyl]carbamate |
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